molecular formula C19H17N3O2 B5507752 2-(4-methylphenoxy)-N'-(8-quinolinylmethylene)acetohydrazide

2-(4-methylphenoxy)-N'-(8-quinolinylmethylene)acetohydrazide

Cat. No. B5507752
M. Wt: 319.4 g/mol
InChI Key: YPEWEXPQGWOGHJ-CIAFOILYSA-N
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Description

Synthesis Analysis

The synthesis of related acetohydrazide compounds typically involves condensation reactions between hydrazides and aldehydes or ketones in the presence of catalysts. For example, a similar compound was synthesized by the condensation of 5-chloro-2-hydroxybenzaldehyde with 2-(quinolin-8-yloxy)acetohydrazide in a methanol solution, illustrating a common approach to synthesizing Schiff-base ligands through condensation reactions (Li Jia-ming, 2009).

Molecular Structure Analysis

Structural characterization of these compounds is often achieved through techniques such as 1H NMR, IR, elemental analysis, and X-ray single crystal diffraction analysis. The molecular structure tends to exhibit significant interactions, such as hydrogen bonding, which contributes to the stability and properties of the compounds. For instance, the crystal structure of a related compound was determined, revealing an orthorhombic space group and dimensions indicative of a stabilized molecular framework (Li Jia-ming, 2009).

Scientific Research Applications

Synthesis and Nonlinear Optical Properties

2-(4-Methylphenoxy)-N'-(8-quinolinylmethylene)acetohydrazide and related hydrazones have been synthesized and characterized for their nonlinear optical properties. Studies using a single beam z-scan technique with nanosecond laser pulses at 532 nm demonstrated that these compounds exhibit two-photon absorption at this wavelength. The nonlinear refractive index, absorption coefficient, effective third-order susceptibility, second-order hyperpolarizability, and the coupling factor were estimated, showing values comparable to those obtained for 4-methoxy chalcone derivatives and dibenzylidene acetone derivatives. Among the synthesized compounds, certain ones exhibited better optical power limiting behavior at 532 nm, suggesting their potential as candidates for optical device applications like optical limiters and switches (Naseema et al., 2010).

Synthesis and Characterization of Derivatives

A study involving the synthesis of derivatives from 2-(quinolin-8-yloxy) acetate led to the formation of carbohydrazide, which upon treatment with substituted phenyl iso/thioisocyanates yielded thio/semicarbazide derivatives. These derivatives underwent acidic and basic intramolecular cyclization to form N-(aryl)-5-((quinolin-8-yloxy)methyl)-1,3,4-oxa/thiadiazol-2-amines and 4-aryl-5-((quinolin-8-yloxy)methyl)-2H-1,2,4-triazole-3(4H)-thiones. All synthesized compounds were characterized using spectroscopic techniques and elemental analyses, with one derivative further confirmed by X-ray crystallography (Saeed et al., 2014).

Antimicrobial Evaluation of Novel Imines and Thiazolidinones

In another research, 2-(4-Chloro-3-methylphenoxy)acetohydrazide derived from ethyl 2-(4-chloro-3-methylphenoxy) acetate was reacted with different aromatic aldehydes to yield N-(substituted benzylidiene)-2-(4-chloro-3-methylphenoxy)acetamides. These compounds were then cyclized with thioglycolic acid to yield novel compounds characterized for their antibacterial and antifungal activities, demonstrating the diverse potential of acetohydrazide derivatives in synthesizing bioactive compounds (Fuloria et al., 2009).

properties

IUPAC Name

2-(4-methylphenoxy)-N-[(E)-quinolin-8-ylmethylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2/c1-14-7-9-17(10-8-14)24-13-18(23)22-21-12-16-5-2-4-15-6-3-11-20-19(15)16/h2-12H,13H2,1H3,(H,22,23)/b21-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPEWEXPQGWOGHJ-CIAFOILYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NN=CC2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49724286
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-(4-methylphenoxy)-N-[(E)-quinolin-8-ylmethylideneamino]acetamide

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